molecular formula C9H9ClO5S B13415874 4-Chloro-3-(ethoxysulfonyl)benzoic acid

4-Chloro-3-(ethoxysulfonyl)benzoic acid

Cat. No.: B13415874
M. Wt: 264.68 g/mol
InChI Key: CWSJAUHYYIEVOJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(ethoxysulfonyl)benzoic acid is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and an ethoxysulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(ethoxysulfonyl)benzoic acid typically involves the sulfonation of 4-chlorobenzoic acid followed by the introduction of the ethoxy group. One common method is as follows:

    Sulfonation: 4-Chlorobenzoic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 3-position.

    Esterification: The sulfonyl chloride intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to form the ethoxysulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(ethoxysulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Oxidation Reactions: The ethoxysulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products Formed

    Substitution: Products include 4-amino-3-(ethoxysulfonyl)benzoic acid or 4-thio-3-(ethoxysulfonyl)benzoic acid.

    Reduction: Products include 4-chloro-3-(ethylthio)benzoic acid.

    Oxidation: Products include this compound derivatives with additional sulfonic acid groups.

Scientific Research Applications

4-Chloro-3-(ethoxysulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe for sulfonation reactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(ethoxysulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxysulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of an ethoxysulfonyl group.

    4-Chloro-3-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of an ethoxysulfonyl group.

    4-Chloro-3-(hydroxysulfonyl)benzoic acid: Similar structure but with a hydroxysulfonyl group instead of an ethoxysulfonyl group.

Uniqueness

4-Chloro-3-(ethoxysulfonyl)benzoic acid is unique due to the presence of the ethoxysulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical transformations or interactions.

Properties

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

4-chloro-3-ethoxysulfonylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-2-15-16(13,14)8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

CWSJAUHYYIEVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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